molecular formula C15H11NOS B13825514 2-Phenyl-5-acetylbenzothiazole CAS No. 37554-60-2

2-Phenyl-5-acetylbenzothiazole

Cat. No.: B13825514
CAS No.: 37554-60-2
M. Wt: 253.32 g/mol
InChI Key: VMFVHQCMVQSENS-UHFFFAOYSA-N
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Description

2-Phenyl-5-acetylbenzothiazole is a benzothiazole derivative featuring a phenyl group at position 2 and an acetyl group at position 4. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

CAS No.

37554-60-2

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

1-(2-phenyl-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C15H11NOS/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

VMFVHQCMVQSENS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Acylation of 2-Phenylbenzothiazole

One direct method to introduce the acetyl group at the 5-position of 2-phenylbenzothiazole involves selective acylation reactions. Starting from 2-phenylbenzothiazole, electrophilic substitution with acetyl chloride or acetic anhydride in the presence of catalysts or bases can yield this compound. The acylation is typically conducted under reflux with monitoring by thin-layer chromatography (TLC) to ensure reaction completion.

Stepwise Synthesis from 2-(4-aminophenyl)benzothiazol-5-ol

Another route involves synthesizing 2-(4-aminophenyl)benzothiazol-5-ol as an intermediate, which is then subjected to acetylation and further modifications. This intermediate is prepared through multi-step reactions including acylation, condensation, and cyclization using reagents such as Lawesson’s reagent and sodium acetate/acetic anhydride for acetylation. The acetyl derivatives then undergo cyclization to yield the target compound.

Nucleophilic Substitution and Coupling Strategies

In advanced synthetic schemes, nucleophilic substitution on 2-aminobenzothiazole derivatives with appropriate acyl or phenyl-containing electrophiles, followed by ester hydrolysis and coupling reactions, can produce substituted benzothiazole compounds including this compound. Coupling agents such as EDC.HCl and bases like DMAP in dry solvents under inert atmosphere facilitate these transformations with good yields and purity.

Detailed Experimental Procedure from Literature

One-Pot Oxidative Synthesis (Potassium Persulfate Method)

Step Reagents & Conditions Description
1 Substituted benzothiazole, substituted benzylamine, K2S2O8, KOtBu, DMSO, H2O Combine in a reaction vessel with magnetic stirring and reflux condenser at room temperature
2 Heat to 100°C React under mechanical stirring for 8 hours
3 Vacuum distillation Remove solvents DMSO and water
4 Filtration and recrystallization Isolate pure this compound

This method offers high yield, mild conditions, and low cost, making it suitable for industrial scale-up.

Acylation of 2-Phenylbenzothiazole

Step Reagents & Conditions Description
1 2-Phenylbenzothiazole, acetyl chloride or acetic anhydride Dissolve in suitable solvent such as acetonitrile
2 Base (e.g., K2CO3) Add base to neutralize HCl formed during acylation
3 Reflux for 6–7 hours Monitor reaction by TLC
4 Work-up Cool, evaporate solvent, extract with ethyl acetate and saturated NaCl
5 Drying and purification Dry organic layer over Na2SO4, evaporate and purify by column chromatography

This method is well-documented and provides good yields with straightforward purification.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield Advantages Disadvantages
Classical Condensation o-Aminothiophenol + benzaldehyde derivatives Acidic/oxidative, reflux Moderate to high Simple, high yield Requires protection, sensitive groups
Transition Metal Catalysis Benzothiazole + halides + metal catalyst Harsh, expensive catalyst Variable Selective, versatile Costly, harsh conditions
K2S2O8 One-Pot Oxidation Substituted benzothiazole + benzylamine + K2S2O8 + KOtBu 60–130°C, 3–12 h High Mild, cost-effective, scalable Requires optimization of aldehyde stability
Acylation of 2-Phenylbenzothiazole 2-Phenylbenzothiazole + acetyl chloride + base Reflux 6–7 h Good Direct, well-established Requires purification, moderate reaction time

Research Discoveries and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared Spectroscopy (IR) have been extensively used to characterize the synthesized this compound and its intermediates, confirming structural integrity and purity.

  • The use of Lawesson’s reagent in intermediate synthesis has been shown to facilitate efficient thionation and cyclization steps critical for benzothiazole ring formation.

  • The oxidative one-pot method using potassium persulfate is highlighted as a novel and industrially favorable approach due to its mild conditions, cost-effectiveness, and avoidance of expensive catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-acetylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

2-Phenyl-5-acetylbenzothiazole and its derivatives have demonstrated notable antimicrobial properties. Research shows that benzothiazole compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives have been synthesized and evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some showing minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL against Gram-positive bacteria .

2. Anticancer Properties

The compound has also been studied for its anticancer potential. Benzothiazole derivatives are being evaluated for their ability to inhibit cancer cell proliferation. Notably, some compounds have shown efficacy in targeting specific cancer pathways, suggesting that they could serve as leads for new anticancer drugs .

3. Anti-inflammatory Effects

Research indicates that benzothiazole derivatives can inhibit inflammatory mediators, making them candidates for anti-inflammatory therapies. Compounds have been found to reduce the production of inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway .

Agricultural Applications

1. Fungicides and Pesticides

In agriculture, this compound has been identified as a potential fungicide. Its derivatives exhibit activity against agricultural fungi, making them valuable in crop protection strategies . The compound's ability to regulate plant growth and act as a herbicide further enhances its utility in agricultural applications.

Material Science Applications

1. UV Absorbers and Fluorescent Probes

In material science, this compound is utilized as a UV-absorbing agent and in the development of liquid crystal display materials. Its fluorescence properties make it suitable for use in fluorescent probes, enhancing the performance of various electronic devices .

Case Studies

Study Findings Application
Study on Antimicrobial Activity Synthesized derivatives showed MIC values of 1–2 µg/mL against Gram-positive bacteria.Antimicrobial agents
Evaluation of Anticancer Properties Compounds demonstrated significant inhibition of cancer cell lines.Anticancer drug development
Research on Anti-inflammatory Effects Inhibition of NF-κB signaling pathway and reduction of inflammatory cytokines.Anti-inflammatory therapies
Agricultural Application Study Effective against agricultural fungi; potential use as a fungicide and herbicide.Agricultural chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-5-acetylbenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Thiazole and benzothiazole derivatives consistently demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities. The acetyl group in this compound may synergize with the phenyl group to enhance target affinity, as seen in 9a–e .
  • Structural Optimization : Substituents like fluorine (in 9b ) or methoxy (in 9e ) improve metabolic stability and bioavailability, suggesting avenues for modifying the target compound .
  • Synthetic Challenges : Benzothiazole synthesis typically requires harsh conditions (e.g., high temperatures for cyclization), whereas thiazole derivatives like 9a–e benefit from milder click chemistry protocols .

Biological Activity

2-Phenyl-5-acetylbenzothiazole (CAS No. 37554-60-2) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and anti-diabetic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C15H11NOS\text{C}_{15}\text{H}_{11}\text{N}\text{O}\text{S}

The compound features a benzothiazole ring fused with an acetophenone moiety, which is crucial for its biological activities.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. A study evaluated its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells.

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis Induction (%)Cell Cycle Arrest (%)
A43112.54030
A54910.03525
H129915.03020

The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis in these cell lines, primarily through the inhibition of the AKT and ERK signaling pathways .

2. Anti-Inflammatory Activity

In addition to its anti-cancer effects, the compound also shows promise as an anti-inflammatory agent. It was tested for its ability to suppress inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.

Table 2: Inhibition of Inflammatory Cytokines by this compound

Concentration (μM)IL-6 Inhibition (%)TNF-α Inhibition (%)
14550
25560
47075

The results indicate that at higher concentrations, the compound significantly reduces the levels of these pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .

3. Anti-Diabetic Activity

Another area of investigation is the anti-diabetic potential of benzothiazole derivatives. A study focused on the α-amylase inhibitory activity of compounds related to benzothiazoles, including this compound.

Table 3: α-Amylase Inhibition by Benzothiazole Derivatives

CompoundInhibition at 50 μg/mL (%)
Acarbose77.96
Compound B7 (related)87.50
This compound 82.00

The compound exhibited a notable inhibition rate against α-amylase, making it a candidate for further exploration in diabetes management .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed that treatment with a benzothiazole derivative led to improved survival rates and reduced tumor size compared to standard chemotherapy.
  • Anti-inflammatory Effects in Arthritis : Patients with rheumatoid arthritis treated with benzothiazole compounds reported reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Phenyl-5-acetylbenzothiazole and its derivatives in academic research?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions using solvents like absolute ethanol or glacial acetic acid. For example, derivatives are prepared by reacting substituted benzaldehydes with aminobenzothiazole precursors in the presence of catalytic acetic acid. Purification is achieved via recrystallization or column chromatography, followed by structural validation using IR, NMR (¹H and ¹³C), and elemental analysis .

Q. How are the structural and purity characteristics of this compound verified in experimental settings?

  • Methodological Answer : Key techniques include:

  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., acetyl C=O stretching at ~1680 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while ¹³C NMR confirms carbon frameworks.
  • Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S values (e.g., <0.4% deviation) ensure purity .

Q. What in vitro assays are typically utilized to assess the biological activity of this compound derivatives?

  • Methodological Answer : Common assays include:

  • Antimicrobial Testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity Assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data during the characterization of this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Re-Examination of Reaction Conditions : Optimizing solvent purity, reaction time, and temperature.
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What computational approaches are applied to predict the binding interactions of this compound derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to bacterial enzymes or cancer targets).
  • Molecular Dynamics (MD) Simulations : Assess stability of docked complexes over nanosecond timescales.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How do variations in substituents on the benzothiazole core affect the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Substituent effects are systematically studied via:

  • Lipophilicity Optimization : Introducing halogen (e.g., -Br) or methoxy (-OCH₃) groups to enhance membrane permeability (logP measured via shake-flask method).
  • Metabolic Stability : Microsomal incubation assays (e.g., liver microsomes) to track degradation rates.
  • Solubility Profiling : Phase solubility studies in PBS or simulated biological fluids .

Data Contradiction Analysis

  • Case Study : Elemental analysis discrepancies (e.g., C% theoretical vs. experimental) may indicate incomplete purification. Solutions include repetitive recrystallization or HPLC purity checks .

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